Cas no 1805289-17-1 (3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid)

3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid
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- インチ: 1S/C8H3F2IN2O2/c9-6(10)3-1-5(8(14)15)13-7(11)4(3)2-12/h1,6H,(H,14,15)
- InChIKey: QIWDAJQBSKPNPV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C#N)C(C(F)F)=CC(C(=O)O)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 74
3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042196-1g |
3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid |
1805289-17-1 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acidに関する追加情報
3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic Acid: A Comprehensive Overview
The compound 3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic Acid (CAS No. 1805289-17-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatile functionalities. The structure of this molecule incorporates several key functional groups, including a cyano group, a difluoromethyl group, an iodine atom, and a carboxylic acid group, each contributing to its distinctive chemical behavior.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also allow for better control over the molecular structure, ensuring high purity and consistency. The incorporation of the difluoromethyl group into the pyridine ring introduces unique electronic properties, making this compound highly reactive in certain chemical transformations.
One of the most promising applications of 3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic Acid lies in its potential as a precursor in drug discovery. The presence of the cyano group and carboxylic acid group provides ample opportunities for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological profiles. Recent studies have highlighted its role in the development of novel anti-inflammatory agents, where its ability to modulate specific cellular pathways has shown significant promise.
In addition to its pharmaceutical applications, this compound has also garnered attention in the field of materials science. The iodine atom within its structure plays a critical role in enhancing its electronic properties, making it a valuable component in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold great potential in energy storage technologies, sensors, and catalysis.
The carboxylic acid group in this compound further enhances its versatility by allowing for easy integration into various chemical systems. For instance, it can serve as a key building block in the construction of peptide-like structures or as a linker in supramolecular chemistry. Recent research has demonstrated its utility in constructing self-assembled monolayers (SAMs), which are essential for creating surfaces with specific chemical functionalities.
From an environmental perspective, the synthesis and application of 3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic Acid have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, reducing waste generation and improving resource efficiency. This aligns with global efforts to promote sustainable practices across various industries.
In conclusion, 3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic Acid represents a multifaceted compound with diverse applications spanning drug discovery, materials science, and green chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across these fields. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing scientific and technological frontiers.
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